

# Application Notes and Protocols: Thulium-Based Upconversion Nanoparticles for Bioimaging

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## Compound of Interest

Compound Name: *Thulium*

Cat. No.: *B1217890*

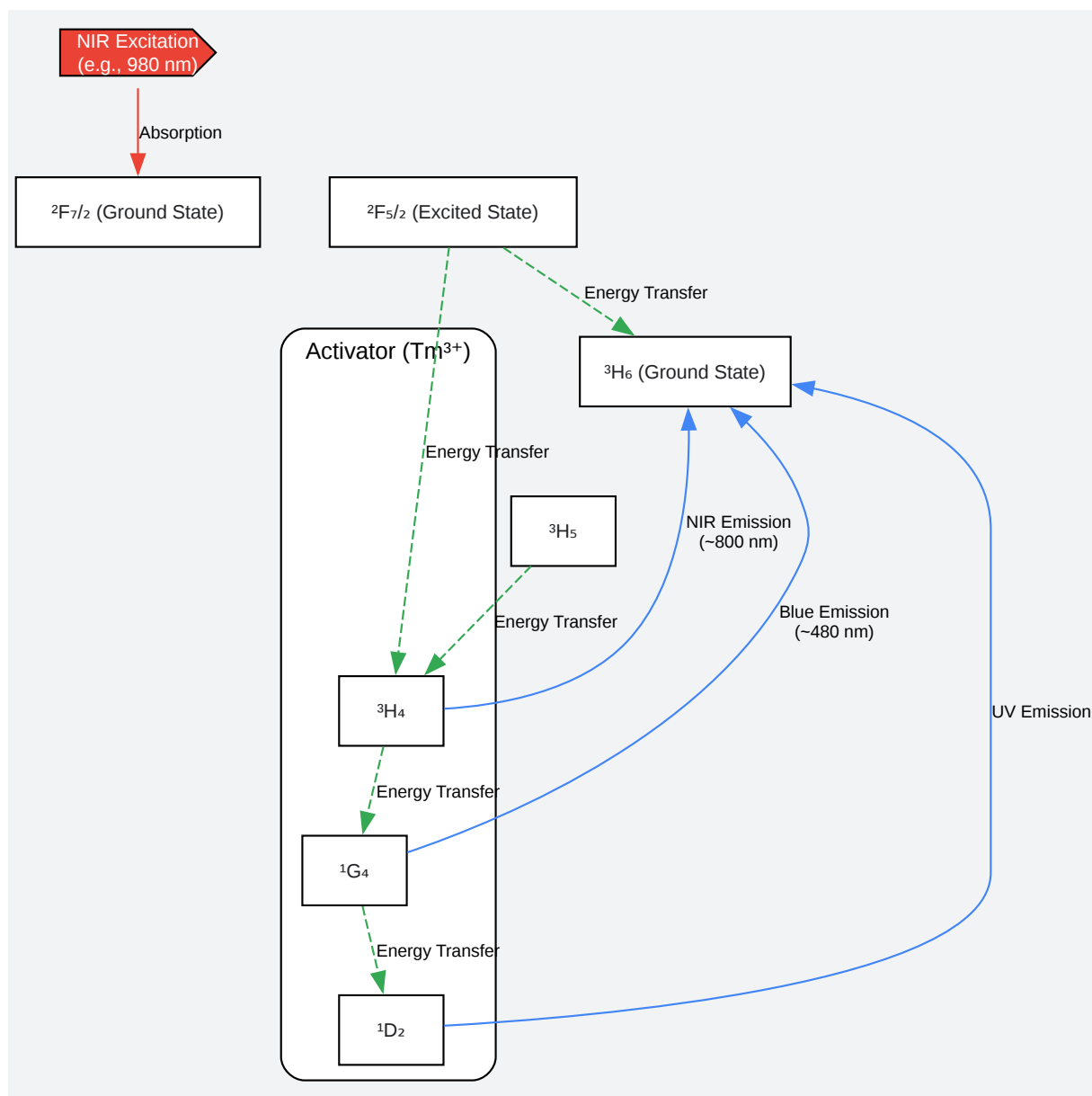
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This document provides detailed application notes and protocols for the use of **Thulium** ( $\text{Tm}^{3+}$ )-based upconversion nanoparticles (UCNPs) in bioimaging. UCNPs are a class of nanomaterials capable of converting near-infrared (NIR) excitation light into visible or ultraviolet emission, a process known as upconversion.[1] This property makes them highly suitable for bioimaging applications, offering advantages such as high penetration depth in tissues, low background autofluorescence, and high photostability.[2][3]

## Principle of Upconversion in Thulium-Based UCNPs

**Thulium** ions ( $\text{Tm}^{3+}$ ) serve as the activator in the UCNP system, responsible for the final emission of higher-energy photons. In many systems, an additional lanthanide ion, typically Ytterbium ( $\text{Yb}^{3+}$ ), is used as a sensitizer to efficiently absorb the incoming NIR light and transfer the energy to the  $\text{Tm}^{3+}$  ions. The ladder-like energy levels of  $\text{Tm}^{3+}$  allow for the sequential absorption of multiple photons, leading to emissions in the blue, red, and NIR regions.[4][5]



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Caption: Energy transfer mechanism in Yb<sup>3+</sup>/Tm<sup>3+</sup> co-doped UCNPs.

## Quantitative Data of Thulium-Based UCNPs

The optical and physical properties of UCNPs can be tailored by adjusting the host matrix, dopant concentrations, and synthesis methods. The addition of an inert shell (e.g., NaYF<sub>4</sub>) can significantly enhance the emission intensity by reducing surface quenching effects.[6][7]

Host Matrix & Dopants	Excitation Wavelength (nm)	Major Emission Peaks (nm)	Average Size (nm)	Notes	Reference(s)
NaYF <sub>4</sub> :Yb <sup>3+</sup> , Tm <sup>3+</sup>	980	450, 475, 645, 800	20-50	Classic system with blue and NIR emissions.	[5]
NaYF <sub>4</sub> :Tm <sup>3+</sup> (1.75%)	1064, 1150, 1208	455, 475, 808	~20	NIR-II excitation with strong blue emission at 1150 nm excitation.	[6][8][9]
NaYF <sub>4</sub> :Tm <sup>3+</sup> (1.75%)@NaYF <sub>4</sub>	1150	475	~26	Core-shell structure leads to a ten-fold increase in emission intensity.	[6][10]
Sr <sub>2</sub> LaF <sub>7</sub> :Yb <sup>3+</sup> (20%), Tm <sup>3+</sup> (1%)	980	~800	Ultrasmall	Optimized for strong NIR-to-NIR upconversion.	[11]
LiYbF <sub>4</sub> :Tm <sup>3+</sup> @LiYF <sub>4</sub>	975	347 (UV), 800	18.5 - 23.7	Intense UV and NIR emissions.	[12]

## Experimental Protocols

### Synthesis of Thulium-Based UCNPs (Hydrothermal Method)

This protocol describes a general hydrothermal synthesis for Yb<sup>3+</sup>/Tm<sup>3+</sup> co-doped NaYF<sub>4</sub> nanoparticles.

Materials:

- YCl<sub>3</sub>·6H<sub>2</sub>O, YbCl<sub>3</sub>·6H<sub>2</sub>O, TmCl<sub>3</sub>·6H<sub>2</sub>O
- NaOH
- NaF
- Ethylenediaminetetraacetic acid (EDTA)
- Ethanol
- Deionized water

Procedure:

- Prepare aqueous solutions of YCl<sub>3</sub>, YbCl<sub>3</sub>, and TmCl<sub>3</sub> in the desired molar ratios (e.g., 78:20:2 for Y:Yb:Tm).
- Add EDTA solution to the lanthanide chloride solution under vigorous stirring.
- Add NaOH solution to adjust the pH to a specific value (e.g., >10).
- Add NaF solution to the mixture.
- Transfer the resulting solution to a Teflon-lined autoclave and heat at 180°C for 20 hours.[\[11\]](#)
- After cooling to room temperature, collect the nanoparticles by centrifugation.
- Wash the product with deionized water and ethanol several times to remove any unreacted precursors.

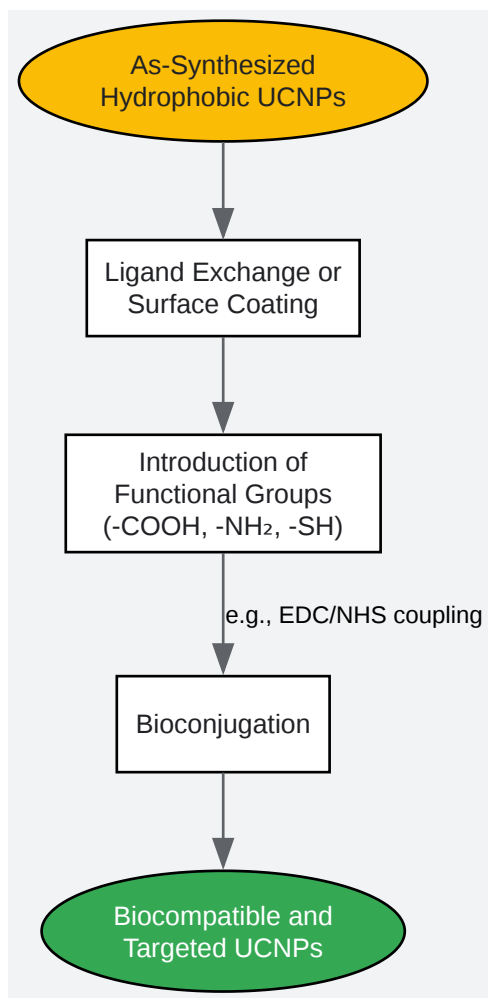
- Dry the final UCNP powder in an oven at 80°C for 4 hours.[\[11\]](#)

## Surface Modification for Biocompatibility

As-synthesized UCNPs are often hydrophobic and require surface modification to be dispersible in aqueous biological environments.[\[13\]](#)[\[14\]](#)

Protocol: Silanization

- Disperse the UCNPs in a solution of ethanol and water.
- Add ammonium hydroxide to catalyze the reaction.
- Introduce a silane agent, such as tetraethyl orthosilicate (TEOS), dropwise while stirring.
- Allow the reaction to proceed for several hours to form a silica shell.
- Collect the silica-coated UCNPs by centrifugation and wash with ethanol and water.
- The silica surface can be further functionalized with amine or carboxyl groups for bioconjugation.[\[13\]](#)



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Caption: General workflow for UCNP surface modification and bioconjugation.

## In Vitro Bioimaging

This protocol outlines the general steps for imaging cells labeled with UCNPs.

Materials:

- Cells of interest (e.g., HeLa cells)
- Cell culture medium
- Surface-modified, water-dispersible UCNPs
- Phosphate-buffered saline (PBS)

- Fluorescence microscope equipped with a NIR laser (e.g., 980 nm or 1150 nm)

Procedure:

- Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
- Incubate the cells with the UCNP dispersion in the cell culture medium at a predetermined concentration (e.g., 50-200  $\mu\text{g/mL}$ ) for a specific duration (e.g., 4-24 hours).
- After incubation, gently wash the cells with PBS three times to remove unbound UCNPs.
- Add fresh cell culture medium or PBS to the cells for imaging.
- Image the cells using a fluorescence microscope with NIR laser excitation. Collect the upconversion luminescence at the desired emission wavelengths (e.g., 475 nm for blue emission).[\[6\]](#)

## Cytotoxicity Assessment (MTT Assay)

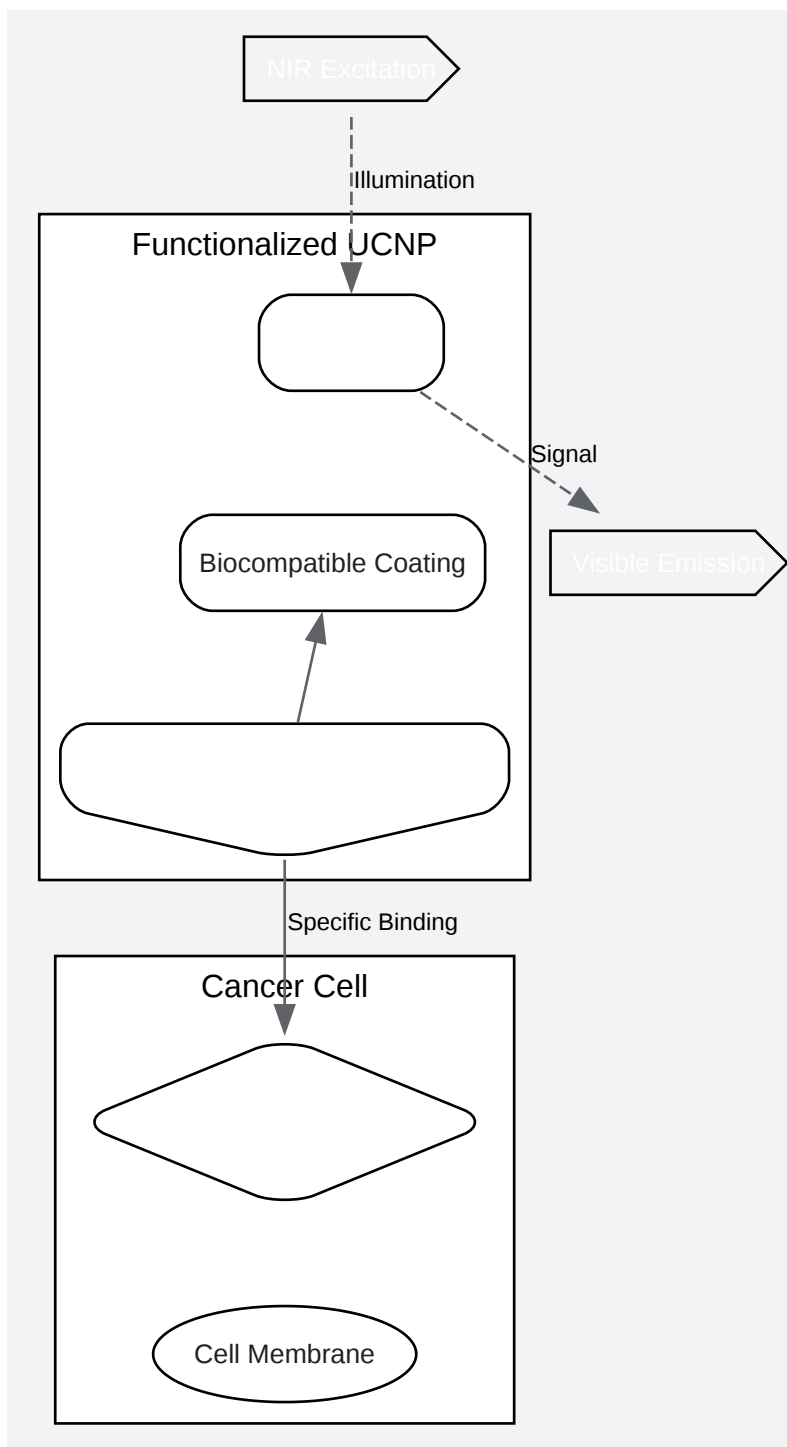
It is crucial to evaluate the potential toxicity of UCNPs before in vivo applications.[\[15\]](#)[\[16\]](#)

Procedure:

- Seed cells in a 96-well plate at a density of approximately  $10^4$  cells per well and allow them to adhere overnight.[\[15\]](#)
- Prepare serial dilutions of the UCNPs in the cell culture medium.
- Replace the medium in the wells with the UCNP dilutions and incubate for 24 hours.[\[15\]](#)
- Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to untreated control cells.

## Targeted Bioimaging of Cancer Cells

For specific targeting, the surface of UCNPs can be conjugated with biomolecules such as antibodies that recognize antigens on the surface of cancer cells.[4]



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Caption: Schematic of a UCNP targeted to a cancer cell for bioimaging.

## In Vivo Bioimaging

The deep tissue penetration of NIR light makes **Thulium**-based UCNPs excellent probes for small animal imaging.[3][17]

Protocol:

- Administer the surface-modified UCNPs to the animal model (e.g., via intravenous injection).
- Allow time for the UCNPs to circulate and accumulate at the target site.
- Anesthetize the animal and place it in an in vivo imaging system.
- Excite the region of interest with a NIR laser.
- Detect the upconverted luminescence using a sensitive camera equipped with appropriate filters.
- The biodistribution and clearance of the UCNPs should be monitored over time.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these protocols and understanding the principles outlined in these application notes, researchers can effectively utilize **Thulium**-based upconversion nanoparticles for a wide range of bioimaging applications, from single-cell imaging to in vivo studies.

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